molecular formula C8H10BrN3O2 B3034622 4-bromo-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone CAS No. 198023-95-9

4-bromo-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone

Cat. No.: B3034622
CAS No.: 198023-95-9
M. Wt: 260.09 g/mol
InChI Key: XPXCYYRQZXIVHY-UHFFFAOYSA-N
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Description

4-bromo-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone (BMPOP) is an important organic compound used in scientific research due to its unique properties and potential applications. BMPOP has been studied extensively in the past few decades and has been found to have a wide range of applications in the field of organic synthesis, medicinal chemistry, and biochemistry. BMPOP has also been used in the development of new pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Herbicidal Applications

4-Bromo-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is notably used in herbicidal applications. Substituted pyridazinone compounds, including variants of this chemical, have been found to inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Such compounds are often compared with atrazine, a well-known herbicide, but have unique biological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development. These properties make them effective as herbicides (Hilton et al., 1969).

Analytical Chemistry

In analytical chemistry, this compound has been used as an internal standard for evaluating the content of pyrazon, another pyridazinone compound, in herbicide formulations. Its role in analytical methodologies underscores its chemical stability and reliability as a reference compound (Výboh et al., 1974).

Synthesis of Stereosiomers

The compound also plays a role in the synthesis of stereoisomers with various pharmacological profiles. One study described the synthesis of each of the four possible stereoisomers of a related compound, 6-[4-[3-[[2-Hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, noting the different pharmacological profiles of each isomer (Howson et al., 1988).

Impact on Photosynthesis

Research has also focused on the immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems. Pyridazinone compounds, including this compound, have been found to inhibit photosystem II electron transport, with varying efficiency depending on the algal species and the nature of substitution on the pyridazinones (Samuel & Bose, 1987).

Metabolism in Plants

The metabolism of related pyridazinone compounds in plants has been a subject of study as well. For instance, the metabolism of 14C-SAN-6706, a compound similar to this compound, in cranberry plants was investigated, revealing insights into how these compounds are translocated and metabolized within plant systems (Yaklich et al., 1974).

Cardiotonic Properties

The compound is also relevant in the context of cardiotonic properties. A study synthesized a series of pyridazinone derivatives, including [4-(substituted-amino)phenyl]pyridazinones and [4-(substituted-methyl)amino]phenyl]pyridazinones, evaluating them for inotropic activity and cardiohemodynamic effects. This research highlights the potential of pyridazinone derivatives in the development of cardiotonic drugs (Okushima et al., 1987).

Properties

IUPAC Name

4-bromo-5-(methylamino)-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-5(13)4-12-8(14)7(9)6(10-2)3-11-12/h3,10H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXCYYRQZXIVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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